

A Comparative Guide to KCNT1 Epilepsy Treatments: BI-1230 vs. Quinidine

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787654

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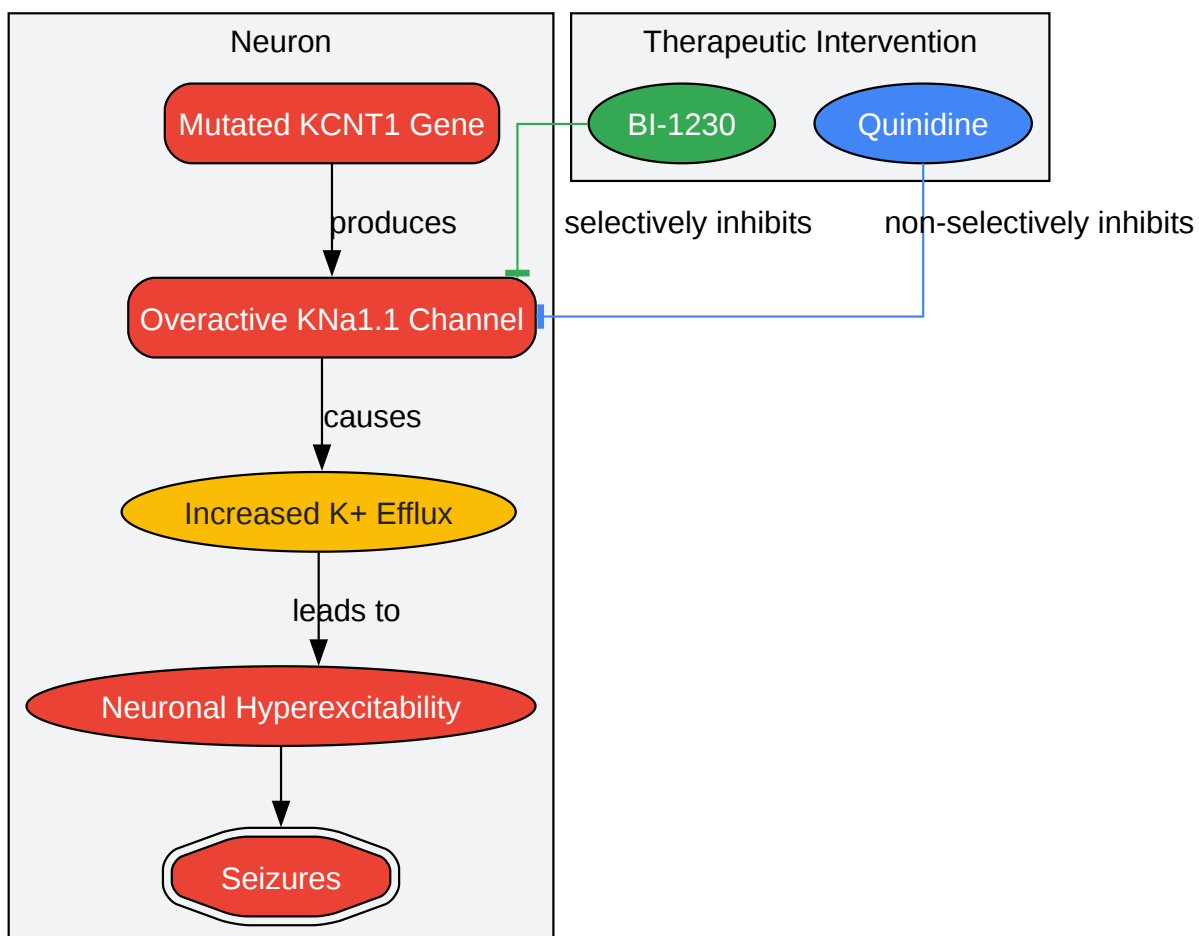
KCNT1-related epilepsy, a severe and often drug-resistant developmental and epileptic encephalopathy, arises from gain-of-function mutations in the KCNT1 gene, which encodes a sodium-activated potassium channel. This has led to the exploration of targeted therapies aimed at inhibiting the overactive channel. This guide provides a comparative overview of two such treatments: the established, non-selective channel blocker quinidine and the novel, selective KCNT1 inhibitor **BI-1230** (also known as ABS-1230).

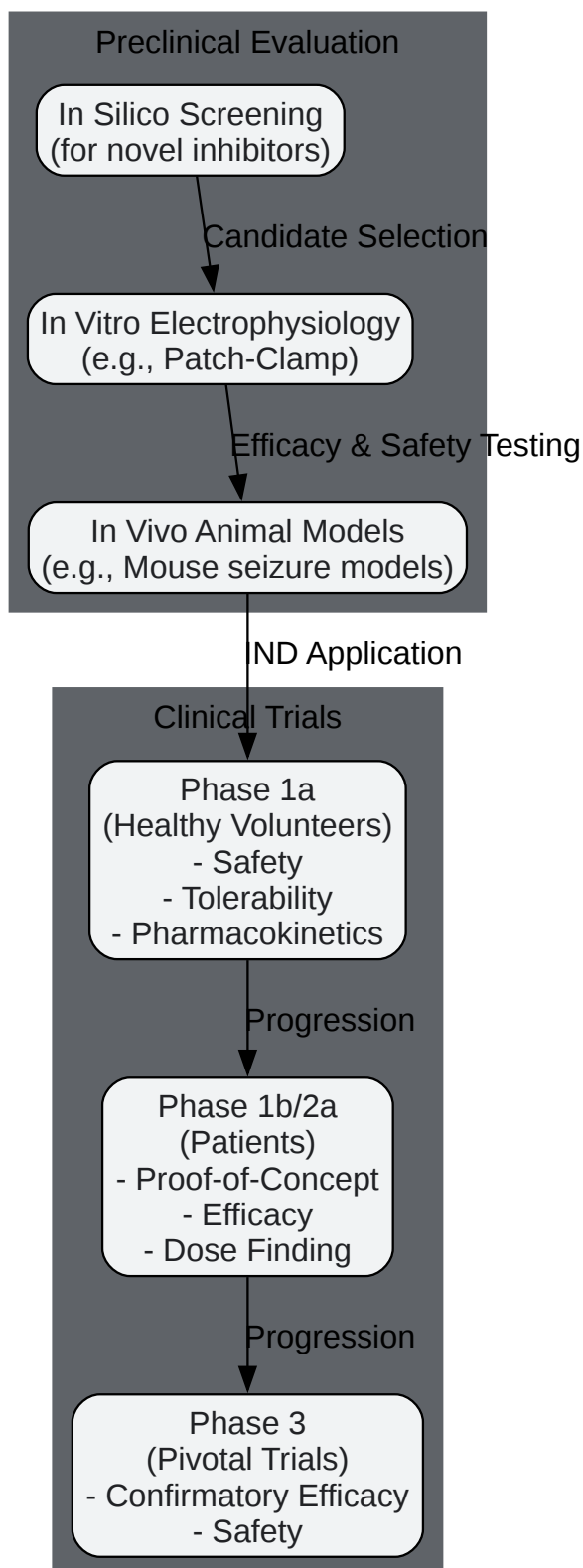
At a Glance: BI-1230 vs. Quinidine

Feature	BI-1230 (ABS-1230)	Quinidine
Mechanism of Action	Selective, small molecule inhibitor of the KCNT1 potassium channel.[1][2][3]	Non-selective potassium channel blocker; also blocks sodium and calcium channels.[4][5][6]
Selectivity	High selectivity for the KCNT1 channel.[1]	Low selectivity, affecting multiple cardiac cation channels.[5][6]
Development Stage	Phase 1a clinical trial in healthy volunteers initiated.[1][7][8] A Phase 1b/2a study in patients is planned for early 2026.[1][7]	Approved for other indications (e.g., arrhythmia); used off-label for KCNT1 epilepsy.[5][9]
Reported Efficacy	Preclinical studies have shown inhibition of all tested pathogenic KCNT1 mutations and seizure reduction in animal models.[10][11]	Variable and often limited. A systematic review of 80 patients found a ≥50% seizure reduction in 20% of cases.[12][13] A randomized controlled trial in adults and teenagers with ADNFLE did not show efficacy.[9][14][15]
Safety Profile	Safety in humans is currently under investigation in a Phase 1a trial.[1][7][8]	Significant cardiac side effects, most notably QTc prolongation, which can be dose-limiting.[9][12][14] Other side effects and numerous drug-drug interactions have been reported.[5][16]
Regulatory Status	Granted U.S. FDA Fast Track, Rare Pediatric Disease, and Orphan Drug designations.[1][10]	Not specifically approved for KCNT1 epilepsy.

Signaling Pathways and Drug Interaction

Gain-of-function mutations in the KCNT1 gene lead to an overactive KNa1.1 channel, resulting in excessive potassium ion (K⁺) efflux from neurons. This increased outward current can paradoxically lead to neuronal hyperexcitability and seizures. Both quinidine and **BI-1230** aim to mitigate this by blocking the KCNT1 channel pore, though with different levels of specificity.





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